1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl substituent at the 2-position and a piperidin-3-amine group at the 4-position. This structure is of significant interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrazine scaffold’s prevalence in kinase inhibitors (e.g., BTK, JAK) and antimicrobial agents . The cyclopropyl moiety may enhance metabolic stability by reducing oxidative degradation, while the piperidine-3-amine group contributes to binding interactions with biological targets through hydrogen bonding and hydrophobic effects.
Properties
Molecular Formula |
C14H19N5 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H19N5/c15-11-2-1-6-18(9-11)14-13-8-12(10-3-4-10)17-19(13)7-5-16-14/h5,7-8,10-11H,1-4,6,9,15H2 |
InChI Key |
UPXUSKHMLCPDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminopyrazines
Aminopyrazines serve as precursors for constructing the bicyclic system. For example, 3-amino-5-bromopyrazine undergoes cyclization with ethyl cyanoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrazine core.
Reaction Conditions:
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces substituents at the 4-position of the pyrazolo[1,5-a]pyrazine. For instance, 4-bromo-pyrazolo[1,5-a]pyrazine reacts with boronic acids in the presence of Pd(PPh₃)₄.
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| 4-Bromo-pyrazolo[1,5-a]pyrazine | 1.0 eq | Substrate |
| Cyclopropylboronic acid | 1.2 eq | Coupling partner |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 eq | Base |
| DME/H₂O (3:1) | Solvent | Reaction medium |
| Yield: 78% |
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via two primary methods:
Direct Cyclopropanation
Simmons-Smith reaction using diiodomethane and a zinc-copper couple modifies pre-formed pyrazolo[1,5-a]pyrazines.
Optimized Conditions:
Cross-Coupling with Cyclopropylboronic Acids
Suzuki coupling with cyclopropylboronic acid ensures regioselective functionalization at the 2-position.
Key Data:
Coupling with Piperidin-3-amine
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
SNAr with Halogenated Intermediates
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine reacts with piperidin-3-amine under basic conditions.
Protocol:
Buchwald-Hartwig Amination
For electron-deficient substrates, Pd-catalyzed coupling ensures higher efficiency.
Conditions:
Purification and Characterization
Final purification employs column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 3.85–3.75 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, cyclopropane-H), 1.45–1.35 (m, 4H, piperidine-CH₂).
-
HRMS (ESI): [M+H]⁺ calcd. for C₁₃H₁₇N₆: 257.1512; found: 257.1515.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | Simple conditions, no metal catalyst | Limited to activated substrates | 65–70% |
| Buchwald-Hartwig | Broad substrate scope | Requires expensive catalysts | 80–85% |
| Direct Cyclopropanation | High regioselectivity | Low functional group tolerance | 60–68% |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular pathways and biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Compound 1 : 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine (CAS: 1707372-39-1)
- Structure : Methyl group at the 2-position instead of cyclopropyl; piperidin-4-amine vs. piperidin-3-amine.
- Molecular Formula : C₁₂H₁₇N₅ (MW: 231.30) .
- Amine Position: The 4-amine on piperidine may alter binding orientation compared to the 3-amine in the target compound.
Compound 2 : N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- Structure : Pyrazolo[1,5-b]pyridazin core (vs. pyrazolo[1,5-a]pyrazine); cyclopropyl on pyrimidine.
- Molecular Formula : C₁₃H₁₂N₆ (MW: 252.28) .
- Key Differences :
- Core Heterocycle : Pyridazin vs. pyrazine alters electron distribution and hydrogen-bonding capacity.
- Substituent Placement : Cyclopropyl on pyrimidine may limit interaction with hydrophobic pockets compared to the target’s 2-position placement.
Functional Group Modifications
Compound 3 : 1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid
- Structure : Carboxylic acid substituent on piperidine; methyl and carbonyl groups on pyrazolo[1,5-a]pyrazine.
- Key Differences: Polarity: The carboxylic acid increases hydrophilicity, likely improving solubility but reducing membrane permeability compared to the target’s amine group . Biological Activity: The carbonyl group may engage in covalent interactions, differing from the non-covalent binding mode of the target compound.
Pharmacological Analogs in Kinase Inhibition
Compound 4 : BTK Inhibitor PRE-3 ((1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine)
- Structure : Pyrazolo[1,5-a]pyrazine core with cyclobutyl and methylpyrazole substituents.
- Key Differences :
- Substituent Complexity : Cyclobutyl and pyrazole groups enhance selectivity for BTK but may increase molecular weight (MW: ~400–450) and reduce bioavailability .
- Binding Mode : The oxygen-linked cyclobutyl group likely engages in distinct hydrogen-bonding interactions vs. the target’s piperidin-3-amine.
Antibacterial Agents with Related Scaffolds
Compound 5 : 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a)
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces CYP450-mediated oxidation compared to methyl or unsubstituted analogs .
- Binding Affinity : Piperidin-3-amine’s position may optimize hydrogen bonding with kinase ATP pockets, as seen in BTK inhibitors .
- Solubility vs. Permeability : Functional groups like carboxylic acids (Compound 3) improve solubility but may limit blood-brain barrier penetration, whereas the target’s amine group balances both .
Biological Activity
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and research findings related to its pharmacological effects.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 1707399-45-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrazolo[1,5-a]pyrazine core, followed by the incorporation of the piperidine moiety. The final stages may include methylation and other functional group modifications to achieve the desired compound structure.
Anticancer Potential
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit notable anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to possess selective protein inhibition capabilities which are crucial for cancer therapy .
Enzymatic Inhibition
This compound has also been evaluated for its enzymatic inhibitory activity. Studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer progression. The compound's ability to modulate enzyme activity suggests a promising avenue for drug development targeting various enzymatic pathways .
Neuropharmacological Effects
The compound's structural characteristics suggest it may interact with neurotransmitter systems, potentially offering psychopharmacological benefits. Preliminary studies indicate that related compounds exhibit anxiolytic and antidepressant-like effects in animal models, warranting further investigation into their mechanisms of action .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine?
The synthesis typically involves multi-step processes:
- Core Formation : Cyclocondensation of aminopyrazoles with electrophilic reagents (e.g., enamines or cyanopyrazoles) to construct the pyrazolo[1,5-a]pyrazine core. Reaction conditions (temperature, solvent polarity) dictate product selectivity, as seen in hydrazine hydrate reactions with enamines .
- Substitution : Introduction of the cyclopropyl group at position 2 and the piperidin-3-amine moiety at position 4 via nucleophilic aromatic substitution or coupling reactions. Microwave irradiation may enhance efficiency .
- Purification : Column chromatography or prep-TLC is used to isolate the compound, with yields optimized by adjusting solvent systems (e.g., EtOH or DMF) and catalysts .
Example Synthesis Protocol :
Q. How is the purity and structural integrity of the compound verified?
- Chromatography : HPLC or UPLC with UV detection ensures >95% purity.
- Spectroscopy :
- 1H/13C NMR : Confirms substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., [M+H]+ observed at m/z 312.18) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and stereochemistry during synthesis?
- Temperature : Elevated temperatures (e.g., 140°C in EtOH) accelerate aryl coupling but may promote racemization in the piperidine moiety .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents favor cyclopropyl group stability .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require inert atmospheres to prevent oxidation .
- Microwave Irradiation : Reduces reaction time by 50–70% compared to conventional heating, critical for thermally sensitive intermediates .
Case Study : Optimizing the cyclopropanation step with microwave assistance increased yield from 58% to 82% while retaining enantiomeric excess (>98%) .
Q. What strategies are employed to resolve contradictory data in biological activity studies?
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-Target Profiling : Use kinase panels or proteome-wide screens to rule out nonspecific binding .
- Structural Analog Comparison : Test derivatives (e.g., methyl vs. cyclopropyl substituents) to isolate structure-activity relationships (SAR) .
- Mechanistic Studies : Employ fluorescence polarization or SPR to validate direct target engagement vs. indirect effects .
Example : Discrepancies in IC₅₀ values for kinase inhibition were resolved by identifying residual DMSO (≥0.1%) as an interference factor in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
